1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3-nitrobenzyl compounds . 3-Nitrobenzyl compounds are organic aromatic compounds containing a nitro group meta-substituted to an aldehyde .
Synthesis Analysis
The synthesis of 3-nitrobenzyl derivatives often involves the nitration of benzaldehyde, yielding mostly the meta-isomer . The conversion of the aldehyde group to an alcohol-containing product can be achieved using sodium borohydride .
Molecular Structure Analysis
The molecular structure of 3-nitrobenzyl derivatives can be analyzed using techniques such as NMR spectroscopy . The conversion of the aldehyde group, an electron-withdrawing group, to a methyl alcohol, an electron-donating group, will result in distinct changes in the 1H NMR spectrum .
Chemical Reactions Analysis
The chemical reactions involving 3-nitrobenzyl derivatives often involve the conversion of the nitro group to an amine . This is typically achieved through a series of steps including nitration, conversion from the nitro group to an amine, and bromination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-nitrobenzyl compounds can be analyzed using various techniques. For example, the melting point, boiling point, and enthalpy of vaporization can be determined .
Scientific Research Applications
Synthesis and Biological Activity
Several studies focus on the synthesis and biological evaluation of compounds structurally related to 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide. These compounds demonstrate a wide range of applications, from potential antimicrobial agents to selective HIV integrase inhibitors, showcasing their importance in medicinal chemistry and drug development.
Antimicrobial Agents : Novel compounds derived from triazole derivatives bearing piperazine carboxamides and oxadiazolyl substitutions have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of structurally related compounds in combating various bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity (Jadhav et al., 2017).
HIV Integrase Inhibitors : Research into N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides has demonstrated potent inhibition of the HIV-integrase-catalyzed strand transfer process, showcasing the therapeutic potential of related compounds in the treatment of AIDS. These findings underscore the significance of structural modifications to enhance the inhibitory potencies of such molecules (Pace et al., 2007).
Photolabile Protecting Groups
The use of nitrobenzyl derivatives as photolabile protecting groups in synthetic organic chemistry is well-documented. These compounds enable the precise control of molecular transformations through light-induced deprotection, facilitating complex synthetic pathways and the study of biological systems.
- Caged ATP : 2-Nitrobenzyl derivatives have been utilized to create "caged" ATP, which, upon photolysis, releases ATP in situ. This technique has significant implications for kinetic and structural studies of biological systems, offering a method to temporally control biochemical reactions with light (Mccray et al., 1980).
Organometallic Chemistry and Catalysis
Studies involving nickel complexes stabilized by bulky N-heterocyclic carbenes or related ligands have explored their reactivity and potential applications in catalysis. These investigations provide insights into the electronic structure, magnetism, and catalytic properties of metal complexes, contributing to advancements in organometallic chemistry and materials science.
- Nickel(I) Complexes : Research on two-coordinate cationic Ni(I) bis-N-heterocyclic carbene complexes reveals significant magnetic anisotropy and potential as single-ion magnets (SIMs), indicating the complex interplay between geometry, electronic structure, and magnetic properties in organometallic complexes (Poulten et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-9-15(19(24)20-16-6-2-1-3-7-16)13-21(18)12-14-5-4-8-17(11-14)22(25)26/h1-11,13H,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYISOAUUWRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.